
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a piperidine ring, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzenesulfonyl intermediate.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and piperidine groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to certain receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Benzenesulfonyl)-1-oxo-1-(piperidin-1-YL)decan-4-YL acetate: shares similarities with other sulfonyl-containing compounds, such as benzenesulfonamide and benzenesulfonic acid derivatives.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both a benzenesulfonyl group and a piperidine ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
104683-07-0 |
|---|---|
Molekularformel |
C23H35NO5S |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
[5-(benzenesulfonyl)-1-oxo-1-piperidin-1-yldecan-4-yl] acetate |
InChI |
InChI=1S/C23H35NO5S/c1-3-4-7-14-22(30(27,28)20-12-8-5-9-13-20)21(29-19(2)25)15-16-23(26)24-17-10-6-11-18-24/h5,8-9,12-13,21-22H,3-4,6-7,10-11,14-18H2,1-2H3 |
InChI-Schlüssel |
AAVWCEDCJNBQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(CCC(=O)N1CCCCC1)OC(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


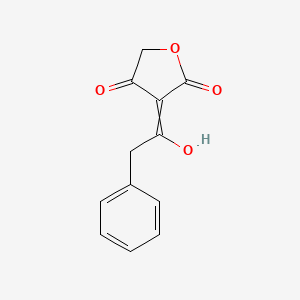
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

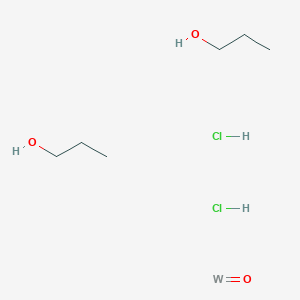
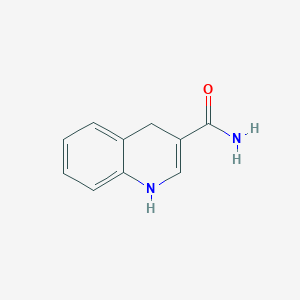
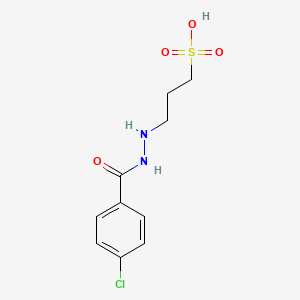
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)

![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
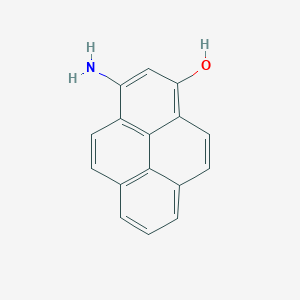
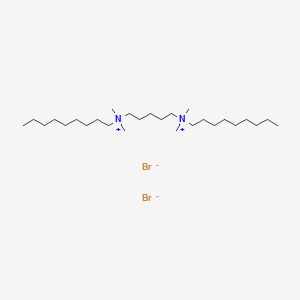
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

